Adenine dihydrochloride

Vue d'ensemble

Description

Adenine dihydrochloride is a useful research compound. Its molecular formula is C5H7Cl2N5 and its molecular weight is 208.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Adenine dihydrochloride primarily targets adenosine receptors . These receptors, specifically A1R, A2aR, and A3R, play a crucial role in various physiological processes, including inflammation, immune response, and cell proliferation . Adenine also targets other molecules such as DNA and enzymes like adenine phosphoribosyltransferase and S-methyl-5’-thioadenosine phosphorylase .

Mode of Action

Adenine forms adenosine, a nucleoside, when attached to ribose, and deoxyadenosine when attached to deoxyribose . It also forms adenosine triphosphate (ATP), which drives many cellular metabolic processes by transferring chemical energy between reactions . This interaction with its targets leads to changes in cellular metabolism and energy transfer.

Biochemical Pathways

This compound affects several biochemical pathways. It participates in numerous redox reactions as a part of Nicotinamide adenine dinucleotide (NAD) . It is also a substrate for regulatory modifications of proteins and nucleic acids via the addition of ADP-ribose moieties or removal of acyl groups by transfer to ADP-ribose . Furthermore, adenine is a key marker of kidney fibrosis for diabetic kidney disease .

Pharmacokinetics

The pharmacokinetics of this compound involves its transformation into various adenine derivatives that perform important functions in cellular metabolism . These derivatives include adenosine, which can be bonded with from one to three phosphoric acid units, yielding AMP, ADP, and ATP

Result of Action

The action of this compound results in various molecular and cellular effects. For instance, it has been identified as a key marker of kidney fibrosis in diabetic kidney disease . Adenine’s anti-inflammatory mechanism may involve adenine phosphoribosyltransferase-catalyzed intracellular AMP elevation, which stimulates AMPK activation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, in the context of kidney diseases, metabolomics studies have indicated that adenine plays a role in the development of nephrolithiasis, glomerular disorders, or tubulointerstitial diseases . .

Activité Biologique

Adenine dihydrochloride, a derivative of adenine, plays a crucial role in various biological processes due to its involvement in nucleotide synthesis and cellular metabolism. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

Adenine is a purine base that is essential for the formation of nucleotides, which are the building blocks of DNA and RNA. As a component of adenosine triphosphate (ATP), adenine is pivotal in energy transfer and metabolic processes within cells. This compound, specifically, is often utilized in research and therapeutic formulations due to its solubility and bioavailability.

This compound exerts its biological effects primarily through the following mechanisms:

- Nucleotide Synthesis : It serves as a precursor for ATP, adenosine monophosphate (AMP), and other adenine derivatives which are vital for cellular functions.

- Receptor Modulation : Adenine interacts with adenosine receptors (A1R, A2aR, A3R), influencing various physiological responses such as inflammation, immune response, and cell proliferation .

- Energy Metabolism : As part of ATP, adenine is crucial for energy metabolism and is involved in redox reactions as a cofactor for several enzymes .

Biological Activity and Therapeutic Applications

This compound has demonstrated significant biological activity across various domains:

- Cell Proliferation : It promotes cell growth in mammalian cell cultures, making it valuable in biotechnology and pharmaceutical research .

- Antiviral and Anticancer Properties : Adenine derivatives are being explored for their potential in treating viral infections and cancers by inhibiting specific pathways involved in cell division and viral replication .

- Metabolic Disorders : Research indicates that adenine can ameliorate conditions such as fatty liver disease by modulating lipid metabolism .

Case Studies

- Fatty Liver Disease Study :

- Cancer Treatment Research :

- Cardiovascular Studies :

Data Table: Biological Activities of this compound

| Biological Activity | Mechanism | Application Area |

|---|---|---|

| Cell Growth Promotion | Enhances nucleotide synthesis | Biotechnology |

| Antiviral Activity | Inhibits viral replication | Pharmaceutical Development |

| Cancer Cell Inhibition | Disrupts nucleotide metabolism | Oncology |

| Lipid Metabolism Regulation | Modulates FAS activity | Metabolic Disorders |

Applications De Recherche Scientifique

Biotechnology

Role in Nucleotide Synthesis

Adenine dihydrochloride is crucial for synthesizing nucleotides, which are the building blocks of DNA and RNA. This property makes it indispensable in genetic engineering and synthetic biology. It facilitates the production of nucleic acids necessary for cloning, sequencing, and gene expression studies.

Case Study: Genetic Engineering

In a study exploring the effects of adenine supplementation on yeast cells, researchers found that increased adenine levels improved the efficiency of plasmid transformation. This enhancement was attributed to better nucleotide availability during DNA replication and repair processes .

Pharmaceuticals

Antiviral and Anticancer Drug Development

this compound is utilized in developing antiviral and anticancer drugs. Its ability to influence cellular processes makes it a target for therapies aimed at treating various diseases.

Case Study: Drug Formulation

Research has shown that adenine derivatives can enhance the efficacy of certain antiviral agents by improving their bioavailability and targeting specific metabolic pathways associated with viral replication. For instance, formulations combining adenine with other compounds demonstrated increased antiviral activity against herpes simplex virus .

Cell Culture

Promoting Cell Growth

In cell culture applications, this compound is often added to culture media to support the growth and proliferation of mammalian cells. It plays a vital role in maintaining optimal cellular functions during experiments.

Data Table: Impact of Adenine on Cell Growth

| Concentration (mM) | Cell Viability (%) | Growth Rate (doublings/day) |

|---|---|---|

| 0 | 70 | 1.2 |

| 0.5 | 85 | 1.5 |

| 1 | 95 | 2.0 |

| 2 | 90 | 1.8 |

This table illustrates that increasing concentrations of this compound correlate with enhanced cell viability and growth rates, supporting its use in research involving mammalian cells .

Diagnostics

Nucleic Acid Detection

this compound is involved in developing diagnostic assays for detecting nucleic acids in clinical samples. Its role as a reagent enhances the sensitivity and specificity of various molecular diagnostic techniques.

Case Study: Diagnostic Assays

In a study focused on developing a PCR-based assay for detecting viral RNA, researchers incorporated adenine into the reaction mix. The results indicated that adenine significantly improved amplification efficiency, leading to higher detection rates of viral pathogens .

Research on Metabolism

Studying Cellular Metabolic Pathways

this compound is used to investigate metabolic pathways and energy transfer within cells. It provides insights into cellular functions and potential therapeutic targets.

Case Study: Metabolic Pathway Analysis

In research examining the effects of adenine on energy metabolism in yeast, scientists observed that adenine supplementation led to an increase in ATP levels, suggesting its role in enhancing energy production processes within the cell .

Propriétés

IUPAC Name |

7H-purin-6-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5.2ClH/c6-4-3-5(9-1-7-3)10-2-8-4;;/h1-2H,(H3,6,7,8,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRTYYYVRIKLPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

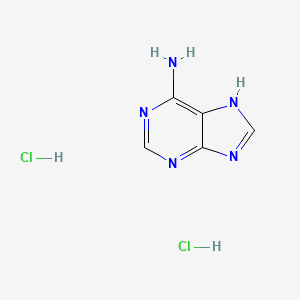

C1=NC2=NC=NC(=C2N1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural difference between neutral adenine and adenine dihydrochloride?

A1: this compound is formed by the protonation of adenine at two nitrogen atoms. X-ray crystallography reveals that these protonation sites are N(1) and N(7). [] This double protonation significantly alters the geometry of the imidazole ring compared to neutral or N(1)-monoprotonated adenine. []

Q2: How does ionizing radiation affect this compound at low temperatures?

A2: When single crystals of this compound are exposed to ionizing radiation at 4.2 K, a reduction reaction occurs. [] This leads to the formation of a free radical characterized by the addition of an electron to the protonated base. [] Electron Spin Resonance (ESR) and Electron-Nuclear Double Resonance (ENDOR) spectroscopy studies indicate a spin density of approximately 0.30 on the C-8 carbon atom of the resulting radical. []

Q3: How can Raman spectroscopy be used to characterize this compound?

A3: Polarized Raman spectroscopy provides detailed information about the vibrational modes of this compound. By analyzing the Raman scattering tensors of a single crystal, researchers can determine both the anisotropic and isotropic molecular Raman scattering tensors for each vibrational mode. [] This data can be used to identify and characterize the compound.

Q4: Can you elaborate on the experimental techniques used to study the radical formation in this compound upon irradiation?

A4: Researchers employed ESR and ENDOR spectroscopy to study the free radical generated by irradiating this compound crystals at 4.2 K. [] ESR spectroscopy detects the presence of unpaired electrons, confirming the formation of a free radical. ENDOR spectroscopy further elucidates the interaction between the unpaired electron and nearby nuclei, revealing a significant hyperfine coupling with the C8-H proton. [] This coupling constant provides valuable information about the distribution of electron spin density within the radical.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.